
7,7'-(Butane-1,4-diyl)di(azepan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is a chemical compound that belongs to the class of azepanones Azepanones are seven-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of two azepan-2-one units connected by a butane-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butane-1,4-diamine with azepan-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Análisis De Reacciones Químicas
Types of Reactions
7,7’-(Butane-1,4-diyl)di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced azepanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo-derivatives of azepanone.
Reduction: Reduced azepanone derivatives.
Substitution: Substituted azepanone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7,7’-(Butane-1,4-diyl)di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7,7’-(Butane-1,4-diyl)di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Azepan-2-one: A simpler analog with a single azepanone unit.
Butane-1,4-diamine: A precursor used in the synthesis of 7,7’-(Butane-1,4-diyl)di(azepan-2-one).
Adipic acid: Another compound used in the synthesis of azepanone derivatives.
Uniqueness
7,7’-(Butane-1,4-diyl)di(azepan-2-one) is unique due to its dual azepanone units connected by a butane-1,4-diyl linker. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
52224-44-9 |
|---|---|
Fórmula molecular |
C16H28N2O2 |
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
7-[4-(7-oxoazepan-2-yl)butyl]azepan-2-one |
InChI |
InChI=1S/C16H28N2O2/c19-15-11-5-3-9-13(17-15)7-1-2-8-14-10-4-6-12-16(20)18-14/h13-14H,1-12H2,(H,17,19)(H,18,20) |
Clave InChI |
ZULPDMULCORSIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)NC(C1)CCCCC2CCCCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


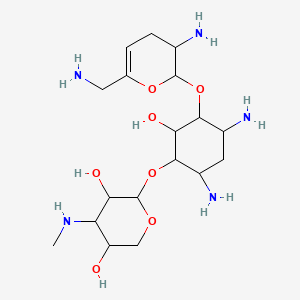
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
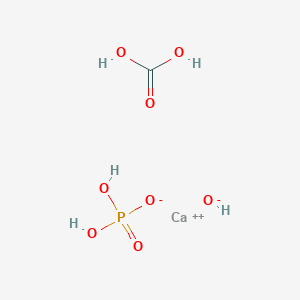
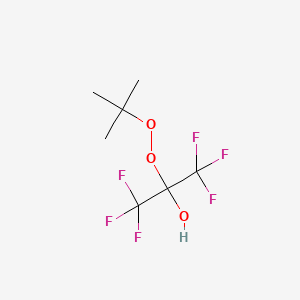
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
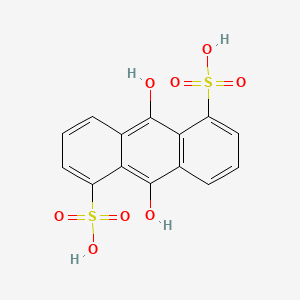
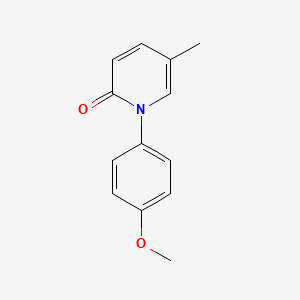


![4-[(E)-{4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14639770.png)

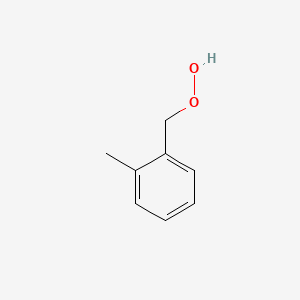
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
